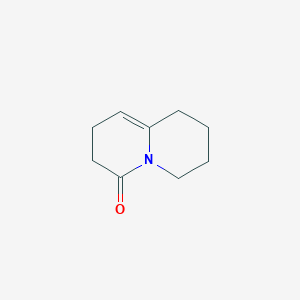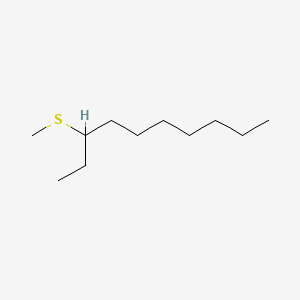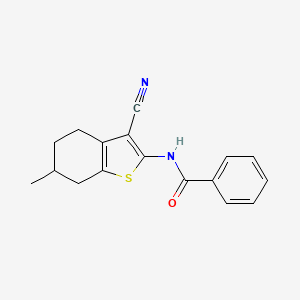![molecular formula C11H16O8 B13820655 4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid CAS No. 207444-67-5](/img/structure/B13820655.png)
4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-Carboxypropyl) ester propanedioic acid: is a chemical compound with the molecular formula C11H16O8 and a molecular weight of 276.24 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes two carboxypropyl ester groups attached to a propanedioic acid backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-Carboxypropyl) ester propanedioic acid typically involves esterification reactions. One common method is the reaction of propanedioic acid with 3-carboxypropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of bis(3-Carboxypropyl) ester propanedioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-Carboxypropyl) ester propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3-Carboxypropyl) ester propanedioic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which bis(3-Carboxypropyl) ester propanedioic acid exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Malonic acid di-n-butyl ester
- Dipropyl malonate
- Bis(helenalinyl)malonate
Uniqueness
Bis(3-Carboxypropyl) ester propanedioic acid is unique due to its dual carboxypropyl ester groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in research applications where specific functional group interactions are required .
Eigenschaften
CAS-Nummer |
207444-67-5 |
|---|---|
Molekularformel |
C11H16O8 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
4-[3-(3-carboxypropoxy)-3-oxopropanoyl]oxybutanoic acid |
InChI |
InChI=1S/C11H16O8/c12-8(13)3-1-5-18-10(16)7-11(17)19-6-2-4-9(14)15/h1-7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ISSCARIDNDXFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)COC(=O)CC(=O)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)


![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)


![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)



